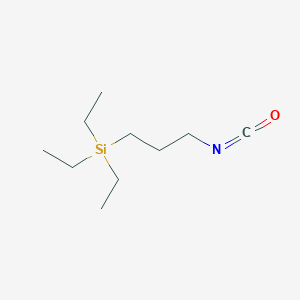
3-氯-2,6-二硝基吡啶
描述
Synthesis Analysis
The synthesis of compounds related to 3-Chloro-2,6-dinitropyridine often involves multi-step reactions including nitration and substitution processes. For instance, the synthesis of related dinitropyridine compounds has been achieved through methods such as acetylation, N-oxidation, nitration, and hydrolysis, with yields reaching up to 81% in some cases (Liu Zu-liang, 2009).
Molecular Structure Analysis
The molecular and crystal structures of similar compounds have been elucidated using techniques like X-ray diffraction and quantum chemical DFT calculations. For example, analysis of 6-methyl-3,5-dinitro-2-[(E)-phenyldiazenyl]pyridine revealed its crystal and molecular structures, providing insights into the conformation of the azo bond and its influence on the compound's properties (J. Michalski et al., 2018).
科研应用
爆炸物和高能材料:像3,5-二硝基吡啶-2-醇(DNP)这样的衍生物的高能单阴离子盐与某些阳离子具有潜在的爆炸用途,因为它们具有有希望的性质(Ghule, Srinivas, & Muralidharan, 2013)。类似氨基硝基吡啶及其N-氧化物也表现出高密度、热化学稳定性和爆炸不敏感性,使它们成为新型不敏感高能材料的候选物(Hollins, Merwin, Nissan, Wilson, & Gilardi, 1996)。
配位化学和传感:像2,6-双(吡唑基)吡啶这样的衍生物在生物传感和铁配合物中具有潜在应用,展示出异常的自旋态转变(Halcrow, 2005)。
有机合成和反应研究:研究探讨了3-氯-2,6-二硝基吡啶与各种试剂的反应机制,为亲核取代、氢键和消除-加成机制提供了见解。这些研究对合成各种衍生物和理解它们的反应活性具有重要意义(Hegazy, Fattah, Hamed, & Sharaf, 2000; Hamed, 1997; Asghar, 2013)。
材料科学:研究了从3-氯-2,6-二硝基吡啶合成类似2-取代的6,8-二硝基[1,2,4]三唑[1,5-a]吡啶的衍生物,有助于新材料的开发(Rusinov, Mikhailov, & Chupakhin, 1999)。
光谱分析:密度泛函理论计算已用于预测像2-氯-3,5-二硝基吡啶这样的化合物的振动光谱,有助于光谱分析(Krishnakumar, Dheivamalar, Xavier, & Balachandran, 2006)。
药物和杀菌剂:对像杀菌剂氟吡唑这样的衍生物的结构和相互作用的研究有助于制药和农业行业(Jeon, Kim, Lee, & Kim, 2013)。
Safety And Hazards
性质
IUPAC Name |
3-chloro-2,6-dinitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3O4/c6-3-1-2-4(8(10)11)7-5(3)9(12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEQNAJFLDCBQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382804 | |
| Record name | 3-chloro-2,6-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,6-dinitropyridine | |
CAS RN |
101079-67-8 | |
| Record name | 3-Chloro-2,6-dinitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101079-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-chloro-2,6-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。








![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)





![[1,1'-Biphenyl]-3-ylhydrazine hydrochloride](/img/structure/B8874.png)

